molecular formula C13H19N3O B1371052 3-Amino-4-(2-methylpiperidin-1-yl)benzamide CAS No. 915922-42-8

3-Amino-4-(2-methylpiperidin-1-yl)benzamide

Cat. No. B1371052
M. Wt: 233.31 g/mol
InChI Key: BKZDWTZMQYSIDZ-UHFFFAOYSA-N
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Description

“3-Amino-4-(2-methylpiperidin-1-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of “3-Amino-4-(2-methylpiperidin-1-yl)benzamide” would consist of a benzamide group attached to a piperidine ring. The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, including those typical of amides and amines. For example, it could participate in further amide bond formations or substitutions at the nitrogen of the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-4-(2-methylpiperidin-1-yl)benzamide” would depend on its exact structure. For example, the presence of the polar amide group and the basic piperidine nitrogen would likely make the compound soluble in polar solvents .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Medical and Biological Research
    • Application Summary : Benzamide compounds have been synthesized and analyzed for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
    • Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
  • Anti-tubercular Agents

    • Field : Medical and Pharmaceutical Research
    • Application Summary : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
    • Methods : A series of novel substituted benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
    • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
  • Synthesis of Drug Candidates
    • Field : Pharmaceutical Research
    • Application Summary : “3-Amino-4-methylphenyl)benzamide” is a crucial building block of many drug candidates .
    • Methods : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters .
    • Results : The paper did not provide specific results or outcomes obtained from this process .

Safety And Hazards

The safety and hazards associated with “3-Amino-4-(2-methylpiperidin-1-yl)benzamide” would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “3-Amino-4-(2-methylpiperidin-1-yl)benzamide” would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

3-amino-4-(2-methylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-4-2-3-7-16(9)12-6-5-10(13(15)17)8-11(12)14/h5-6,8-9H,2-4,7,14H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZDWTZMQYSIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656048
Record name 3-Amino-4-(2-methylpiperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(2-methylpiperidin-1-yl)benzamide

CAS RN

915922-42-8
Record name 3-Amino-4-(2-methylpiperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-(2-methyl-1-piperidinyl)benzamide
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